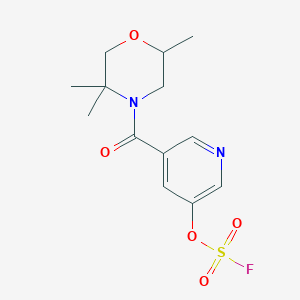

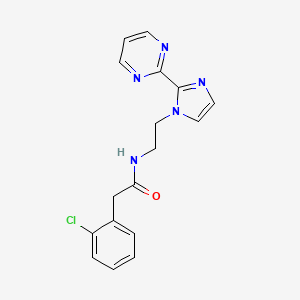

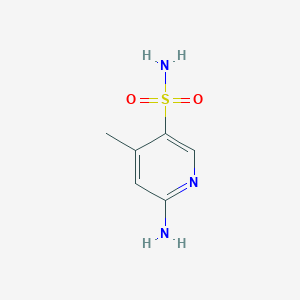

N-(tert-butyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of selective inhibitors of the Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of B cells.

Scientific Research Applications

Catalytic Applications in Chemistry

Research has explored the use of piperidine derivatives in catalysis, such as in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate, demonstrating the potential of these compounds in facilitating chemical reactions through catalytic activity (Mennenga, Dorn, Menzel, & Ritter, 2015).

Material Science and Polymer Chemistry

Piperidine and pyridine derivatives have been incorporated into polymers, showing significant solubility in polar solvents and forming transparent, flexible films. These materials exhibit high thermal stability, which could be beneficial for various applications in material science and engineering (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Medicinal Chemistry

Significant research has been conducted on the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone. These studies highlight the versatility of piperidine derivatives in synthesizing compounds with potential applications in medicinal chemistry and drug design (Yang, Hsiao, & Yang, 1999).

Exploration of Chemical Reactions

Research into the reaction of magnesiated bases on substituted pyridines, including N-(tert-butyl)pyridine-2-carboxamide, demonstrates the compound's role in facilitating deprotonation or 1,4-addition reactions. These reactions are crucial for the synthesis of 2,3-disubstituted pyridines with potential utility in various chemical syntheses (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).

Pharmaceutical Research

In pharmaceutical research, studies on the chemical modification and analgesic activity of related compounds, such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, have been conducted to explore their potential in treating chronic pain while minimizing side effects like hyperthermia (Nie et al., 2020).

properties

IUPAC Name |

N-tert-butyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O2/c1-15(2,3)21-14(23)22-8-6-12(7-9-22)24-13-5-4-11(10-20-13)16(17,18)19/h4-5,10,12H,6-9H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISLNAXPKZGOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)